6-Fluoro-4-nitroisobenzofuran-1(3H)-one
Overview
Description
“6-Fluoro-4-nitroisobenzofuran-1(3H)-one” is a chemical compound that falls under the category of Organic Intermediates and Pharmaceutical Intermediates . It is often used in Pharma, Industry, Agricultural, and chemical research .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it is used in various fields including Pharma, Industry, Agricultural, and chemical research .Physical and Chemical Properties Analysis
The boiling point of “this compound” is 414.93 °C at 760 mmHg, and it has a refractive index of 1.606 . Its flash point is 204.742 °C .Scientific Research Applications
Photophysical and Theoretical Study : A study investigated the interaction of a nitrobenzoxadiazole derivative with metal ions, demonstrating its potential in understanding the molecular origin of fluorophore–metal interactions, which could be relevant to the study of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one (Das, Patra, Jose, & Sarkar, 2012).
Antifungal Activity : A paper highlighted the synthesis and antifungal activity of novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which shows the potential of such compounds, including this compound, in antifungal applications (Xu et al., 2007).
Antitumor Evaluation : The synthesis and antitumor evaluation of derivatives of 6-amino-2-phenylbenzothiazoles, which include similar compounds, provide insights into their potential application in cancer research (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).
Solid-Phase Synthesis Approach : A study described a solid-phase approach to synthesizing fluorobenzimidazoles and fluoro-2-hydroxyquinoxalines, which might be related to the synthesis methods of this compound (Ji, Pan, & Wei, 2004).
Inhibitor of Multidrug-Resistant Bacteria : Another compound, 4-nitroisobenzofuran-1(3H)-one, was identified as an exclusive S. aureus inhibitor, which suggests that similar compounds like this compound may have applications in combatting antimicrobial resistance (Rawat et al., 2022).
Properties
IUPAC Name |
6-fluoro-4-nitro-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO4/c9-4-1-5-6(3-14-8(5)11)7(2-4)10(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLFHMWQMPVDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727007 | |
Record name | 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207453-90-4 | |
Record name | 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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